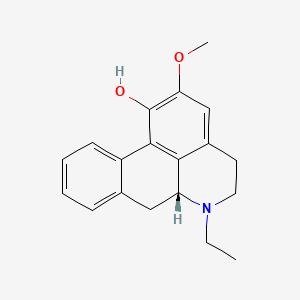
4,4,7-Trimethyloctan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4,7-Trimethyloctan-2-one is an organic compound belonging to the class of ketones It is characterized by its branched structure, which includes three methyl groups attached to an octane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,7-Trimethyloctan-2-one can be achieved through several methods. One common approach involves the alkylation of a suitable ketone precursor with a methylating agent under controlled conditions. For instance, the reaction of 4,4-dimethylpentan-2-one with methyl iodide in the presence of a strong base like sodium hydride can yield this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale alkylation reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product.
Chemical Reactions Analysis
Types of Reactions
4,4,7-Trimethyloctan-2-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The compound can participate in substitution reactions where one of its hydrogen atoms is replaced by another functional group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
4,4,7-Trimethyloctan-2-one has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into its potential therapeutic effects and interactions with biological targets is ongoing.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism by which 4,4,7-Trimethyloctan-2-one exerts its effects involves interactions with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, influencing metabolic processes or signaling pathways. The exact mechanism can vary depending on the context and application.
Comparison with Similar Compounds
Similar Compounds
4,4-Dimethylpentan-2-one: A structurally similar ketone with two methyl groups.
4,4,7-Trimethyloctan-3-one: Another isomer with a different position of the ketone group.
4,4,7-Trimethylnonan-2-one: A longer-chain analog with similar properties.
Uniqueness
4,4,7-Trimethyloctan-2-one is unique due to its specific branching and the position of the ketone group, which confer distinct chemical and physical properties. These properties make it suitable for specialized applications in various fields.
Properties
CAS No. |
35867-01-7 |
|---|---|
Molecular Formula |
C11H22O |
Molecular Weight |
170.29 g/mol |
IUPAC Name |
4,4,7-trimethyloctan-2-one |
InChI |
InChI=1S/C11H22O/c1-9(2)6-7-11(4,5)8-10(3)12/h9H,6-8H2,1-5H3 |
InChI Key |
UONSGTFPUCRIFW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCC(C)(C)CC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


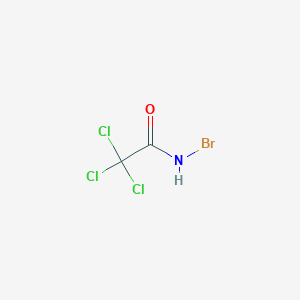
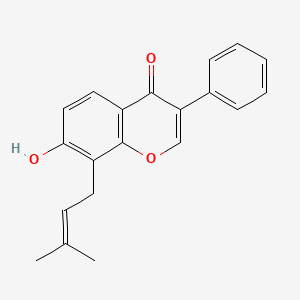
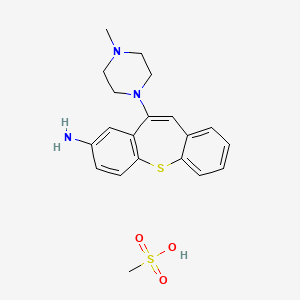
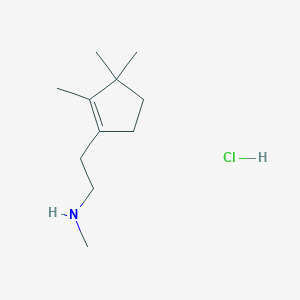
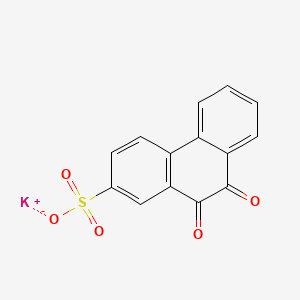
![2-Phenyl-1,2,5,6-tetrahydro-3H-thieno[3,2-c]pyrazol-3-one](/img/structure/B14679437.png)
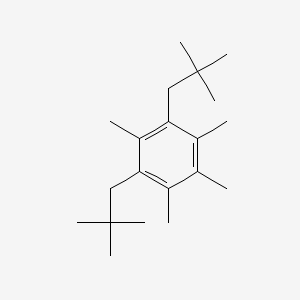
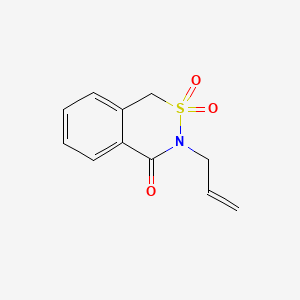
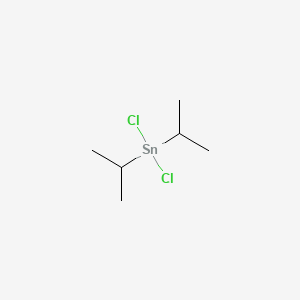
![1-(2-chloroethyl)-3-(3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)-1-nitrosourea](/img/structure/B14679464.png)
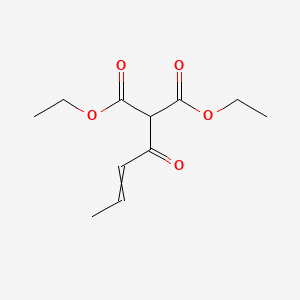
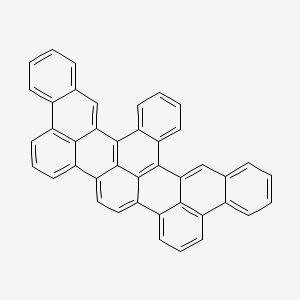
![2-Methyl-n-(2-methylprop-1-en-1-ylidene)-4-[(trimethylsilyl)oxy]pentan-2-amine](/img/structure/B14679485.png)
